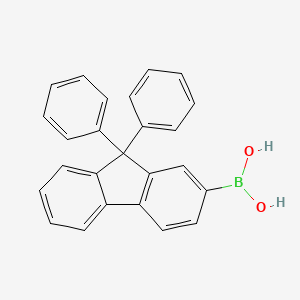

(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(9,9-diphenylfluoren-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BO2/c27-26(28)20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFALCJMNUHBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001258947 | |

| Record name | B-(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400607-31-0 | |

| Record name | B-(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400607-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Diphenylfluorene-2-boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid (CAS No. 400607-31-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid, with the CAS number 400607-31-0 , is a versatile organic compound that serves as a key building block in the synthesis of advanced materials and complex organic molecules. Its rigid, planar fluorene core, combined with the reactive boronic acid functionality, makes it a valuable intermediate in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), and in the construction of novel pharmaceutical candidates through cross-coupling reactions. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on experimental protocols and quantitative data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 400607-31-0[1] |

| Molecular Formula | C₂₅H₁₉BO₂ |

| Molecular Weight | 362.24 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) |

Synthesis

The synthesis of this compound is typically achieved in a two-step process starting from 2-bromo-9-fluorenone. The first step involves the synthesis of the precursor, 2-bromo-9,9-diphenyl-9H-fluorene, followed by a lithium-halogen exchange and subsequent borylation.

Step 1: Synthesis of 2-bromo-9,9-diphenyl-9H-fluorene

This precursor is synthesized from 2-bromo-9-fluorenone via a Grignard reaction with phenylmagnesium bromide, followed by a dehydration/rearrangement reaction.

-

Grignard Reaction: To a solution of 2-bromo-9-fluorenone in anhydrous tetrahydrofuran (THF), an excess of phenylmagnesium bromide (typically 3-4 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol intermediate.

-

Dehydration/Rearrangement: The crude alcohol is dissolved in a suitable solvent like glacial acetic acid and heated to reflux for several hours.

-

Purification: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The solid is then washed with water and a cold non-polar solvent (e.g., hexane or ethanol) to afford the desired 2-bromo-9,9-diphenyl-9H-fluorene. The product can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This step involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

-

Lithiation: A solution of 2-bromo-9,9-diphenyl-9H-fluorene in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes (typically 1.1 to 1.2 equivalents) is added dropwise. The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) to ensure complete lithium-halogen exchange.

-

Borylation: Triisopropyl borate (B(O-iPr)₃) or trimethyl borate (B(OMe)₃) (typically 1.5 to 2.0 equivalents) is added dropwise to the cooled solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the addition of a dilute acid solution (e.g., 1M HCl) and stirred vigorously for a few hours to hydrolyze the boronate ester to the boronic acid.

-

Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel to yield this compound.

References

An In-Depth Technical Guide to (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid, a key building block in the development of advanced organic materials and a scaffold of interest in medicinal chemistry. This document details its physicochemical properties, provides a representative synthesis protocol, and explores its applications, with a focus on its role in organic electronics and as a versatile reagent in cross-coupling reactions.

Core Properties of this compound

This compound is a white to off-white solid organic compound. Its rigid, planar fluorene core, substituted with two phenyl groups at the C9 position, imparts significant thermal stability and unique photophysical properties. The boronic acid functional group makes it a crucial intermediate for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical and Identification Data

| Property | Value |

| Molecular Weight | 362.24 g/mol |

| Molecular Formula | C₂₅H₁₉BO₂ |

| CAS Number | 400607-31-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as tetrahydrofuran (THF), diethyl ether, and dimethylformamide (DMF) |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 2-bromo-9H-fluoren-9-one. The first step involves the formation of the 9,9-diphenylfluorene scaffold, followed by the conversion of the bromo group to a boronic acid via a lithiation-borylation sequence.

Experimental Protocol 1: Synthesis of 2-Bromo-9,9-diphenylfluorene

This protocol outlines the synthesis of the key precursor, 2-Bromo-9,9-diphenylfluorene.[1]

Materials:

-

2-Bromo-9H-fluoren-9-one

-

Phenylmagnesium chloride (2M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate

-

Benzene

-

Trifluoromethanesulfonic acid

-

Aqueous sodium carbonate (1M)

-

Anhydrous potassium carbonate

-

Silica gel

-

n-Hexane

Procedure:

-

Dissolve 2-bromo-9H-fluoren-9-one (7.7 mmol) in 50 mL of anhydrous THF in a two-neck round-bottom flask equipped with a condenser and a magnetic stirrer.

-

Add phenylmagnesium chloride (11.6 mmol, 5.8 mL of a 2M solution in THF) at room temperature. The solution will slowly turn brown.

-

Heat the reaction mixture to reflux for 3 hours.

-

Quench the excess Grignard reagent by the addition of methanol.

-

Add 100 mL of deionized water and extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under vacuum to yield a yellow viscous gel.

-

Dissolve the dried gel in 30 mL of benzene and add it dropwise to a solution of trifluoromethanesulfonic acid (1.8 g) in benzene. The solution will turn red and then bleach.

-

Heat the reaction mixture to reflux for 6 hours.

-

Cool the reaction to room temperature and neutralize with 1M aqueous sodium carbonate (50 mL).

-

Extract the solution with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel using n-hexane as the eluent to obtain 2-Bromo-9,9-diphenylfluorene.[1]

Experimental Protocol 2: Synthesis of this compound (Representative Protocol)

This is a general and representative protocol for the conversion of the aryl bromide to the corresponding boronic acid via a lithiation-borylation reaction.

Materials:

-

2-Bromo-9,9-diphenylfluorene

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-9,9-diphenylfluorene in anhydrous THF or Et₂O.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a stoichiometric amount of n-butyllithium in hexanes dropwise via a syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete lithium-halogen exchange.

-

To the resulting aryllithium species, add triisopropyl borate dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1M hydrochloric acid at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Key Applications

This compound is a valuable building block in several areas of research and development, primarily in materials science and medicinal chemistry.

Organic Electronics

Fluorene derivatives are widely used in the synthesis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[2] The 9,9-diphenyl substitution on the fluorene core provides thermal stability and prevents aggregation, which is crucial for the performance and lifetime of organic electronic devices. This compound serves as a key monomer in the synthesis of conjugated polymers and oligomers with tailored electronic and photophysical properties.

Drug Discovery and Development

The fluorene scaffold is present in a number of biologically active compounds and approved drugs.[3][4] Its rigid structure provides a framework for the precise spatial arrangement of pharmacophoric groups. Boronic acids themselves are an important class of compounds in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use. They can act as enzyme inhibitors or be used as synthetic intermediates in the preparation of complex drug candidates.[5] this compound is therefore a compound of interest for the development of new therapeutic agents.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound in synthetic chemistry is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the synthesis of complex biaryl and substituted aromatic compounds.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Suzuki-Miyaura Coupling Mechanism

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid is a specialized organic compound with potential applications in organic synthesis, materials science, and medicinal chemistry. This technical guide provides a summary of its known physicochemical properties. Notably, a comprehensive search of scientific literature and chemical databases reveals a lack of publicly available, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR). In light of this, this document presents predicted spectroscopic characteristics based on the analysis of its structural fragments. Furthermore, a detailed, generalized experimental protocol for the synthesis and spectroscopic characterization of aryl boronic acids is provided to serve as a practical reference for researchers working with this class of compounds. This guide also includes a logical workflow diagram for the synthesis and characterization process.

Physicochemical Properties

While specific experimental spectroscopic data remains elusive, the fundamental physicochemical properties of this compound have been established.

| Property | Value | Reference |

| CAS Number | 400607-31-0 | [1][2] |

| Molecular Formula | C₂₅H₁₉BO₂ | [3] |

| Molecular Weight | 362.24 g/mol | [1][2] |

Predicted Spectroscopic Data

The following are predicted spectroscopic data based on the chemical structure of this compound. Disclaimer: These are not experimentally verified data and should be used as a general guide for spectral interpretation.

Predicted ¹H NMR Spectrum

In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum is expected to show:

-

Aromatic Protons (fluorenyl and phenyl groups): A complex series of multiplets in the range of δ 7.0-8.5 ppm. The protons on the fluorenyl backbone will likely exhibit distinct splitting patterns influenced by the boronic acid and diphenyl substituents.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically appearing between δ 4.0 and 6.0 ppm, and is exchangeable with D₂O.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is anticipated to display a number of signals in the aromatic region:

-

Aromatic Carbons: Resonances between δ 120-150 ppm. The carbon atom directly attached to the boron atom (C-B) may show a broad signal or be difficult to observe due to quadrupolar relaxation.

-

Quaternary Carbon (C9 of fluorene): A signal around δ 65-75 ppm.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): Expected at m/z 362.15, corresponding to the molecular weight of the compound.

-

Major Fragmentation Peaks: Loss of water (H₂O) from the boronic acid group, and fragmentation of the diphenyl-fluorene scaffold.

Predicted Infrared (IR) Spectrum

-

O-H Stretching (Boronic Acid): A broad absorption band in the region of 3200-3600 cm⁻¹.

-

B-O Stretching: A strong band around 1350-1400 cm⁻¹.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Generalized Experimental Protocols

The following are generalized procedures for the synthesis and characterization of aryl boronic acids, which can be adapted for this compound, likely starting from 2-bromo-9,9-diphenyl-9H-fluorene.

Synthesis of Aryl Boronic Acids via Grignard Reaction

This protocol outlines a common method for the preparation of aryl boronic acids.

Materials:

-

Aryl halide (e.g., 2-bromo-9,9-diphenyl-9H-fluorene)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of the aryl halide in anhydrous THF dropwise to the magnesium turnings. The reaction may need gentle heating to initiate.

-

Once the Grignard reagent formation is complete, cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add triisopropyl borate to the cooled Grignard solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 1 M hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure aryl boronic acid.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to identify chemical shifts, coupling constants, and integration values.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Analyze the sample using high-resolution mass spectrometry (HRMS) with an appropriate ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to confirm the molecular weight and elemental composition.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an attenuated total reflectance (ATR) accessory on an FTIR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Workflow Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of an aryl boronic acid.

Caption: General synthetic workflow for this compound.

Caption: Workflow for the spectroscopic characterization of the final product.

Conclusion

This compound presents an interesting scaffold for further chemical exploration. However, the current lack of publicly available experimental spectroscopic data necessitates that researchers undertaking work with this compound perform thorough characterization. The generalized protocols and predicted spectral information provided in this guide offer a foundational resource for such endeavors. Further research to fully elucidate and publish the spectroscopic properties of this compound would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Solubility of (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Executive Summary

(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid is a complex organic molecule of significant interest in the development of advanced materials and pharmaceuticals. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, and application, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the expected solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data for the title compound in publicly accessible literature, this document presents solubility data for analogous compounds, namely phenylboronic acid and fluorene, to serve as a relevant proxy. Furthermore, this guide details a standard experimental protocol for determining the solubility of boronic acids and includes visualizations of a typical solubility determination workflow and the widely used Suzuki-Miyaura coupling reaction, a key application for this class of compounds.

Introduction to this compound

This compound belongs to the family of boronic acids, which are characterized by a C-B(OH)₂ functional group. These compounds are exceptionally versatile building blocks in organic synthesis. The fluorenyl moiety, a tricyclic aromatic hydrocarbon, imparts rigidity and unique photophysical properties to the molecule, while the diphenyl substitution at the C9 position adds steric bulk and influences the molecule's conformation and solubility. The boronic acid group is a key player in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The choice of solvent is critical as it can significantly affect reaction rates, yields, and the ease of product isolation.

Predicted and Analogous Solubility Profiles

Based on data from analogous compounds, a qualitative solubility profile can be predicted. The compound is expected to be soluble in ethers (like THF, diethyl ether) and chlorinated solvents (like dichloromethane, chloroform), and moderately soluble in aromatic hydrocarbons (like toluene) and some polar aprotic solvents (like acetone). It is likely to have low solubility in highly polar protic solvents (like water and methanol) and very low solubility in nonpolar aliphatic hydrocarbons (like hexane and cyclohexane).

As a foundational analogue, the solubility of phenylboronic acid provides a useful, albeit simplified, reference point for the behavior of the boronic acid functional group.

| Organic Solvent | Molar Fraction Solubility (x) at 298.15 K (25 °C) |

| Dipropyl ether | ~0.09 |

| Acetone | ~0.06 |

| 3-Pentanone | ~0.05 |

| Chloroform | ~0.02 |

| Methylcyclohexane | <0.001 |

Note: Data is approximated from graphical representations in the cited literature and should be used for comparative purposes.

The solubility of the parent fluorene molecule offers insight into the behavior of the large aromatic core of the target compound.

| Organic Solvent | Mole Fraction Solubility (x) at 298.15 K (25 °C) |

| Dimethylbenzene | ~0.18 |

| Methylbenzene (Toluene) | ~0.16 |

| n-Butanol | ~0.02 |

| Isopropanol | ~0.015 |

| Ethanol | ~0.01 |

Note: Data is derived from experimental measurements and provides a baseline for the fluorene moiety.[1]

Experimental Protocol for Solubility Determination: The Dynamic (Synthetic) Method

A widely accepted and reliable technique for determining the solubility of crystalline organic compounds like boronic acids is the dynamic or synthetic method. This method involves visually or instrumentally determining the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[2][3][4][5]

To construct a solubility curve (solubility vs. temperature) for this compound in a selected organic solvent.

-

This compound

-

Selected organic solvent (e.g., Tetrahydrofuran, Toluene, Acetone)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Turbidity sensor or a laser beam and photodetector

-

Analytical balance

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a slurry of known composition.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture to ensure homogeneity.

-

Controlled Heating: Slowly increase the temperature of the circulating bath at a constant and slow rate (e.g., 0.1-0.5 °C/min) to ensure the system remains close to thermodynamic equilibrium.[2]

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. The point at which the last solid particles disappear and the solution becomes clear is the dissolution temperature.[2][3] This can be determined visually or more accurately by monitoring the scattering of a light source passing through the solution.

-

Data Recording: Record the temperature at which the solution becomes clear. This temperature corresponds to the saturation point for that specific solute-solvent composition.

-

Data Compilation: Repeat the measurement with different compositions of the solute and solvent to obtain a series of data points.

-

Solubility Curve Construction: Plot the mole fraction of the solute against the dissolution temperature to construct the solubility curve.

Visualizations

The following diagram illustrates the logical workflow of the dynamic method for determining the solubility of a solid compound in an organic solvent.

Caption: Workflow for the Dynamic Solubility Determination Method.

This compound is an ideal candidate for use in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules. The following diagram outlines the general catalytic cycle of this reaction.

Caption: General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Conclusion

While direct quantitative solubility data for this compound remains to be published, a strong predictive understanding of its behavior in various organic solvents can be established by examining analogous compounds. The large, hydrophobic diphenyl-fluorene core suggests good solubility in nonpolar solvents, whereas the boronic acid moiety favors interaction with polar solvents. For precise quantitative data, the dynamic (synthetic) method is a reliable experimental approach. The utility of this compound as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, underscores the importance of understanding its solubility for optimizing reaction conditions and achieving high yields of desired products. This guide provides a foundational framework for researchers and professionals working with this and similar complex boronic acids.

References

Electronic properties of diphenylfluorene derivatives

An In-depth Technical Guide to the Electronic Properties of Diphenylfluorene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorene derivatives have become a cornerstone in the field of organic electronics due to their exceptional properties, including high photoluminescence quantum yields, robust thermal stability, and excellent charge transport characteristics.[1][2] The 9,9-diphenylfluorene core, in particular, offers a versatile and structurally rigid platform. The sp³-hybridized carbon at the C9 position creates a non-planar, three-dimensional structure that enhances solubility and morphological stability by preventing intermolecular π-π stacking, which is crucial for creating high-quality thin films for electronic devices.[3][4]

This technical guide provides a comprehensive overview of the electronic properties of diphenylfluorene derivatives. It details the relationship between molecular structure and optoelectronic characteristics, summarizes key quantitative data, and provides standardized protocols for essential experimental and computational characterization techniques.

Core Structure and Electronic Tuning

The fundamental 9,9-diphenylfluorene structure can be chemically modified at various positions, most commonly at the 2,7- and 4-positions, to precisely tune its electronic properties.[4][5] By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), researchers can systematically adjust the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[6][7] This targeted functionalization is key to designing materials for specific roles in electronic devices, such as hole transport, electron transport, or light emission in Organic Light-Emitting Diodes (OLEDs).[1][3]

The diagram below illustrates the fundamental principle of tuning the frontier molecular orbitals (HOMO/LUMO) of the diphenylfluorene core through strategic functionalization.

Quantitative Data Summary

The electronic and photophysical properties of diphenylfluorene derivatives are highly dependent on their specific chemical structures. The following tables summarize key quantitative data from published studies, showcasing the impact of different substituents.

Table 1: Photophysical Properties of Selected Diphenylfluorene Derivatives

| Compound/Derivative Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Photoluminescence Quantum Yield (Φ_PL) | Solvent/State | Reference |

| 2,7-Diarylfluorenes | 376 - 416 | - | 0.12 - 0.87 | Solution | [5] |

| 9-Phenyl-9-phosphafluorene Oxide (7-H) | 290, 338 | 408 | 0.32 | Toluene | [8][9] |

| 9-Phenyl-9-phosphafluorene Oxide (7-Ph-1) | 285, 354 | 425 | 0.34 | Toluene | [8][9] |

| 9-Phenyl-9-phosphafluorene Oxide (7-t-Bu) | 295, 345 | 424 | 0.25 | Toluene | [9] |

| Ter(9,9'-spirobifluorene)s | - | - | ~1.00 (Solution), 0.66 - 0.90 (Solid) | Various | [10] |

| 9-Borafluorene Derivatives | 280 - 300 | Yellow-Greenish | up to 0.736 (Film) | CH₂Cl₂ / Film | [11][12] |

Table 2: Electrochemical Properties and Energy Levels of Selected Diphenylfluorene Derivatives

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (E_g, eV) | Method | Reference |

| Nitro-modified DDF | -5.04 | -2.72 | 2.32 | DFT | [6][13] |

| Methoxy-modified DDF | -4.87 | -2.66 | 2.21 | DFT | [6][13] |

| Fluorene-1,3,4-thiadiazole (10 units) | - | - | 2.33 | DFT | [14] |

| 9-Borafluorene Derivatives | - | -1.90 to -1.95 (vs Fc+/0) | - | CV | [11] |

| 9-Fluorenone Scaffolds (General Trend) | Tunable | Tunable | Tunable | CV & Optical | [7] |

Experimental and Computational Protocols

Detailed and reproducible methodologies are critical for studying the electronic properties of novel materials. The following sections provide standardized protocols for key characterization techniques.

Workflow for Characterization of Diphenylfluorene Derivatives

The comprehensive characterization of a new diphenylfluorene derivative involves a multi-step process integrating synthesis, experimental analysis, and computational modeling.

Protocol 1: Synthesis via Suzuki Coupling Reaction

This protocol describes a general procedure for synthesizing 2,7-diarylfluorene derivatives, a common class of these compounds.[10]

-

Reactant Preparation: In a nitrogen-purged Schlenk flask, dissolve 2,7-dibromo-9,9-diphenylfluorene (1.0 eq), the desired arylboronic acid or ester (2.2-2.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water, and a base such as K₂CO₃ or Cs₂CO₃ (4.0 eq).

-

Reaction: Heat the mixture under reflux (e.g., at 90-110 °C) for 24-72 hours while stirring vigorously under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, separate the organic layer. Wash the organic phase sequentially with water and brine. Dry the solution over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the pure product.

Protocol 2: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Cyclic voltammetry is used to determine the oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be estimated.[10][11]

-

Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (nBu₄NPF₆), in an anhydrous, deoxygenated solvent (e.g., dichloromethane or THF).

-

Sample Preparation: Dissolve the diphenylfluorene derivative in the electrolyte solution to a concentration of approximately 10⁻³ M.

-

Cell Assembly: Use a standard three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode (SCE).

-

Measurement: Purge the solution with nitrogen or argon for 15-20 minutes. Record the cyclic voltammogram at a scan rate of 50-100 mV/s. Use ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard and measure its half-wave potential (E₁/₂) under the same conditions.

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

-

The electrochemical band gap is calculated as E_g = |LUMO - HOMO|.

-

Protocol 3: Photophysical Characterization (UV-Vis Absorption and Photoluminescence)

These techniques are used to determine the optical properties of the derivatives.[8][9]

-

Sample Preparation: Prepare dilute solutions (10⁻⁵ to 10⁻⁶ M) of the compound in a spectroscopic-grade solvent (e.g., toluene, THF, or dichloromethane).

-

UV-Vis Absorption Spectroscopy:

-

Use a dual-beam spectrophotometer.

-

Record the absorption spectrum from approximately 250 nm to 800 nm.

-

Identify the wavelength of maximum absorption (λ_abs). The onset of the lowest energy absorption band can be used to calculate the optical band gap (E_g_opt = 1240 / λ_onset).

-

-

Photoluminescence (PL) Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at its primary absorption wavelength (λ_abs).

-

Record the emission spectrum. Identify the wavelength of maximum emission (λ_em).

-

-

Photoluminescence Quantum Yield (PLQY) Measurement:

-

The absolute PLQY can be measured using an integrating sphere.

-

Alternatively, a relative method can be used with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The PLQY is calculated using the formula:

-

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

-

Where Φ is the PLQY, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Protocol 4: Computational Modeling using Density Functional Theory (DFT)

DFT calculations provide theoretical insight into the electronic structure and properties of molecules, complementing experimental results.[6][15][16]

-

Structure Optimization:

-

Frequency Calculation:

-

Perform a vibrational frequency calculation on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

From the optimized structure, calculate and visualize the HOMO and LUMO energy levels and their spatial distributions. The energy difference E_g = E_LUMO - E_HOMO provides the theoretical band gap.

-

-

Optical Properties Simulation (TD-DFT):

Conclusion

Diphenylfluorene derivatives stand out as a highly adaptable class of organic semiconductors. The ability to precisely control their electronic properties through targeted chemical synthesis has made them indispensable for developing next-generation optoelectronic devices.[3][4] A systematic approach combining rational design, robust synthesis, and thorough characterization—supported by both experimental techniques and theoretical calculations—is essential for unlocking their full potential. The protocols and data summarized in this guide offer a foundational framework for researchers aiming to innovate in the fields of materials science, organic electronics, and advanced therapeutic technologies.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Tuning HOMO–LUMO levels: trends leading to the design of 9‐fluorenone scaffolds with predictable electronic and optoelectronic properties | Semantic Scholar [semanticscholar.org]

- 8. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. cimav.repositorioinstitucional.mx [cimav.repositorioinstitucional.mx]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]

- 17. Electrochemical Properties and Excited-State Dynamics of Azaperylene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of OLED Materials Using (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, wider viewing angles, and faster response times compared to traditional liquid crystal displays. The performance of an OLED is intrinsically linked to the chemical and photophysical properties of the organic materials used in its various layers, including the hole-transporting layer (HTL), emissive layer (EML), and electron-transporting layer (ETL). The fluorene moiety, particularly the 9,9-diphenylfluorene unit, is a key building block in the design of high-performance OLED materials due to its rigid, planar structure which imparts high thermal stability and excellent charge carrier mobility.

(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid is a versatile precursor for the synthesis of a wide range of OLED materials through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the facile introduction of the bulky and rigid 9,9-diphenylfluorene core into various molecular architectures, enabling the fine-tuning of the resulting materials' electronic and photophysical properties. These materials can be tailored for use as efficient hole-transporting materials, highly luminescent emitters, or stable electron-transporting materials. This document provides detailed application notes and experimental protocols for the synthesis of OLED materials utilizing this compound.

Synthetic Workflow

The general synthetic strategy for preparing OLED materials from this compound involves a Suzuki-Miyaura cross-coupling reaction with a suitable aryl halide. This versatile reaction allows for the creation of a diverse library of materials with tailored properties.

Caption: General workflow for the synthesis of OLED materials.

Data Presentation

The following tables summarize the key performance metrics of various OLED materials synthesized using fluorene-based boronic acids.

Table 1: Photophysical Properties of Fluorene-Based Emissive Materials

| Compound ID | Host Material | Doping Conc. (%) | Emission Color | λmax (nm) | PLQY (%) |

| FMesB-Cz | Neat Film | - | Yellowish | - | 73.6[1][2] |

| FATP | - | - | Blue | - | - |

| BH-9PA | DSA-Ph | 5 | Blue | 468[3] | - |

| BH-9PA | BD-6MDPA | 5 | Blue | 464[3] | - |

Table 2: Device Performance of OLEDs with Fluorene-Based Materials

| Material Role | Compound ID | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |

| Emissive | FMesB-Cz Derivative | >22,000[1][2] | - | - | - |

| Host | BH-9PA (with DSA-Ph) | - | 7.03[3] | - | - |

| Host | BH-9PA (with BD-6MDPA) | - | 6.60[3] | - | - |

| Hole-Transporting | 2M-DDF | 21,412[4] | 4.78[4] | - | - |

| Hole-Transporting | V-PFPDPA | - | 81.06[5] | - | 23.25[5] |

| Hole-Transporting | V-HFPDPA | - | - | - | - |

Table 3: Thermal and Electrochemical Properties of Fluorene-Based Hole-Transporting Materials

| Compound ID | HOMO (eV) | LUMO (eV) | Tg (°C) | Td (°C, 5% weight loss) |

| DDF | -4.99[4] | - | - | - |

| 2M-DDF | -4.69[4] | - | - | - |

| 4M-DDF | -4.62[4] | - | - | - |

| V-PFPDPA | - | - | - | - |

| V-HFPDPA | - | - | - | - |

| HTM 3a | - | - | 148 | - |

| HTM 3b | - | - | 165 | - |

| HTM 3c | - | - | - | - |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the synthesis of OLED materials using this compound and an aryl halide. The specific conditions may require optimization depending on the reactivity of the substrates.

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 - 1.2 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], 2-3 eq)

-

Solvent system (e.g., Toluene/Water (4:1 v/v), THF/Water, Dioxane/Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound, the aryl halide, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure OLED material.

-

Further purification can be achieved by recrystallization or sublimation if necessary.

Characterization:

The structure and purity of the synthesized material should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The thermal properties can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The photophysical properties, including UV-Vis absorption and photoluminescence emission spectra, and photoluminescence quantum yield (PLQY), should be measured in a suitable solvent. The electrochemical properties, such as HOMO and LUMO energy levels, can be determined by cyclic voltammetry (CV).

Structure-Property Relationship

The molecular structure of the synthesized OLED materials directly influences their performance in a device. The following diagram illustrates the relationship between key structural features derived from this compound and the resulting material properties.

Caption: Structure-property-performance relationships.

References

Application Notes and Protocols for Suzuki Coupling of (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid. This versatile building block is instrumental in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and advanced materials due to the unique electronic and fluorescent properties of the fluorene core.[1]

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2][3] This palladium-catalyzed reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents.[4] this compound is a key reagent for introducing the bulky, rigid, and photophysically active 9,9-diphenylfluorene moiety into target molecules.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][3] A base is required to activate the boronic acid for the transmetalation step.[5]

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

-

This compound (1.2 equiv.)

-

Aryl halide (e.g., 4-bromoanisole) (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃) (2.0-3.0 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, or THF/H₂O)

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

-

Standard glassware for workup and purification

-

TLC or LC-MS for reaction monitoring

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).[6]

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6]

-

Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.[6]

-

Heat the reaction mixture to the desired temperature, typically between 80-110 °C, and stir vigorously.[6][7]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Reaction Parameters and Data

The choice of catalyst, base, and solvent system can significantly impact the reaction yield and time. The following table summarizes common conditions used in Suzuki couplings that can be applied to this compound.

| Parameter | Reagent/Condition | Molar Ratio/Concentration | Notes |

| Aryl Halide | Ar-Br, Ar-Cl, Ar-I, Ar-OTf | 1.0 equivalent | Reactivity order: I > Br > OTf > Cl.[2] |

| Boronic Acid | This compound | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. Boronic esters can also be used.[6][8] |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | 1 - 5 mol% | Pd(dppf)Cl₂ is often effective for a broad range of substrates.[7][9] Bulky, electron-donating phosphine ligands can improve reactivity with challenging substrates. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 equivalents | The choice of base can be critical and is often substrate-dependent.[6] |

| Solvent | 1,4-Dioxane/H₂O, Toluene, THF/H₂O, DMF | - | A mixture of an organic solvent and water is common. Solvents should be degassed to prevent catalyst deactivation.[6] |

| Temperature | 65 - 110 °C | - | Higher temperatures are often required for less reactive aryl chlorides.[7] |

| Reaction Time | 2 - 24 hours | - | Monitored by TLC or LC-MS. |

Troubleshooting and Considerations

-

Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The temperature may also need to be optimized. For electron-deficient coupling partners, more rigorous optimization might be necessary.[6]

-

Protodeboronation: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh basic conditions or prolonged heating. Using a milder base or shorter reaction times may mitigate this side reaction.

-

Catalyst Deactivation: Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere to prevent oxidation and deactivation of the palladium catalyst.

-

Boronic Acid vs. Boronic Ester: While boronic acids are highly reactive, they can be prone to instability. Boronic esters, such as pinacol esters, offer greater stability and can be a viable alternative.[1]

By following this detailed protocol and considering the key reaction parameters, researchers can successfully employ this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of valuable compounds for various applications in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Fluorenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins organoboron compounds, such as boronic acids, with organic halides or triflates. Fluorene and its derivatives are privileged structural motifs in materials science and medicinal chemistry, prized for their unique electronic and photophysical properties.[1] Consequently, the Suzuki-Miyaura coupling of fluorenylboronic acid and its esters serves as a critical method for the synthesis of advanced materials like organic light-emitting diodes (OLEDs), conductive polymers, and complex pharmaceutical agents.[1]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of fluorenylboronic acid and its derivatives.

Core Concepts and Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. A palladium(0) species initiates the cycle by reacting with an organic halide (oxidative addition). The resulting palladium(II) complex then undergoes transmetalation with a boronate species, formed from the boronic acid and a base. Finally, the desired biaryl product is formed through reductive elimination, which regenerates the palladium(0) catalyst.

Caption: Suzuki-Miyaura catalytic cycle for fluorenylboronic acid cross-coupling.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions for the Suzuki-Miyaura cross-coupling of fluorene derivatives. Due to the prevalence of its pinacol ester for stability and reactivity, data for 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is often representative.[1]

| Entry | Fluorene Substrate | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromofluorene | Phenylboronic acid | Pd(OAc)₂ (0.01) | 3a (0.011) | KOH | Ethanol (95%) | 100 | 1.5 | High |

| 2 | 2-Bromofluorene | 4-Pyridylboronic acid pinacol ester | Pd(PPh₃)₄ | Aliquat 336 | - | - | 90-110 | - | 58 |

| 3 | 2,7-Dibromo-9,9'-dialkylfluorene | Thiophene-2-boronic acid pinacol ester | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | Modest-Good |

| 4 | 9,9-dioctylfluorene-2,7-diboronic acid | 9,9-dioctyl-2,7-dibromofluorene | Pd(OAc)₂ (2.4) | - | K₂CO₃ | THF/H₂O | Reflux | 48 | - |

| 5 | Aryl Halide | Fluorenylboronic acid derivative | Pd(OAc)₂ (0.01-5) | Phosphine Ligands (e.g., XPhos) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF | RT - 120 | 2 - 24 | Varies |

Experimental Workflow

A general workflow for the Suzuki-Miyaura cross-coupling of fluorenylboronic acid is depicted below. This process involves careful setup under an inert atmosphere to ensure the stability and reactivity of the palladium catalyst.

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Fluorenylboronic Acid Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Fluorenylboronic acid or its pinacol ester (1.0 equiv)

-

Aryl halide (1.1 - 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Degassed solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the fluorenylboronic acid or its pinacol ester, the aryl halide, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite or silica gel to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired fluorene derivative.

Protocol 2: Synthesis of Poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PF) in Solution

This protocol is adapted for the synthesis of a fluorene-based polymer.

Materials:

-

9,9-dioctylfluorene-2,7-diboronic acid (1.0 equiv, 100 mg, 0.209 mmol)

-

9,9-dioctyl-2,7-dibromofluorene (1.0 equiv, 115 mg, 0.209 mmol)

-

Pd(OAc)₂ (0.05 equiv, 4.69 mg, 0.010 mmol)

-

K₂CO₃ (8.0 equiv, 231 mg, 1.672 mmol)

-

THF (4 mL)

-

Degassed water (4 mL)

Procedure:

-

Reaction Setup: To a 10-mL Schlenk flask, add 9,9-dioctylfluorene-2,7-diboronic acid, 9,9-dioctyl-2,7-dibromofluorene, Pd(OAc)₂, and K₂CO₃ inside a glove box.[2]

-

Solvent Addition: Add THF and degassed water to the reaction mixture.[2]

-

Reaction: Seal the system and reflux for 48 hours.[2]

-

Work-up and Purification: After cooling, the polymer is typically precipitated by adding the reaction mixture to a non-solvent like methanol, filtered, and dried. Further purification may involve techniques like Soxhlet extraction.

Catalyst and Ligand Selection

The choice of palladium source and ligand is crucial for a successful Suzuki-Miyaura coupling. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems often employ palladium(II) precatalysts with bulky, electron-rich phosphine ligands.

Caption: Relationship of key components in the catalytic system.

Palladium Sources:

-

Palladium(II) Acetate (Pd(OAc)₂): A common and versatile precatalyst.

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source.

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A widely used Pd(0) catalyst where the ligand is already incorporated.

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): An effective catalyst for a range of cross-coupling reactions.

Ligands:

-

Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos): These bulky and electron-rich ligands are highly effective for coupling challenging substrates.

-

Triphenylphosphine (PPh₃): A standard, less reactive ligand suitable for more facile couplings.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of fluorenylboronic acid and its derivatives is an indispensable tool for the synthesis of fluorene-containing molecules. The success of this reaction is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this powerful synthetic methodology in their research and development endeavors.

References

Application of Diphenylfluorene Boronic Acid Derivatives in Blue OLED Emitters

Abstract: The development of high-efficiency, stable, and pure-blue Organic Light-Emitting Diodes (OLEDs) is crucial for next-generation displays and solid-state lighting. Diphenylfluorene derivatives, synthesized via boronic acid intermediates, have emerged as a cornerstone in the creation of advanced blue emitters. Their rigid, conjugated structure provides excellent thermal and morphological stability, while functionalization through Suzuki-Miyaura cross-coupling reactions allows for the precise tuning of optoelectronic properties. This document provides detailed application notes on the use of these materials, focusing on high-performance blue emitters, including those exhibiting Thermally Activated Delayed Fluorescence (TADF). It includes a summary of performance data, detailed experimental protocols for synthesis and device fabrication, and graphical representations of key processes and structures.

Introduction

Organic Light-Emitting Diodes (OLEDs) have revolutionized display technology with their superior contrast, vibrant colors, and flexible form factors.[1] The performance of blue emitters, however, remains a critical challenge, directly impacting the overall efficiency and lifespan of full-color displays.[2] Diphenylfluorene-based compounds are highly valued for their wide bandgap, high photoluminescence quantum yield, and excellent charge carrier mobility.

The use of boronic acid derivatives of diphenylfluorene, or the use of other boronic acids to functionalize a diphenylfluorene core, is a key strategy in the synthesis of blue-emitting materials.[3] The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is an exceptionally powerful tool for creating the complex conjugated systems required for efficient light emission.[4][5] This methodology is central to the development of host materials, fluorescent dopants, and particularly, advanced TADF emitters.[6][7]

Boron-containing acceptor units, often integrated into complex molecular architectures with donor moieties, have led to a new generation of blue TADF emitters with the potential for near-100% internal quantum efficiency.[8][9] These materials, often featuring a fluorene or spirobifluorene backbone, demonstrate deep-blue emission with high color purity.[10][11]

Performance of Blue OLED Emitters Based on Diphenylfluorene Boronic Acid Chemistry

The following tables summarize the performance of various blue OLEDs that utilize emitters synthesized through boronic acid-based chemical routes, including advanced TADF materials. These examples showcase the high external quantum efficiencies (EQE), specific color coordinates (CIE), and other relevant metrics achieved.

Table 1: Performance of Blue TADF OLEDs with Boron-Containing Acceptors

| Emitter Codename | Host Material | Max EQE (%) | Emission Peak (nm) | CIE (x, y) | Reference |

| DMBP-Ac | mCP | 16.0% | - | (0.14, 0.24) | [11] |

| MFAc-AzB | PPF (20 wt%) | 18.2% | 467 | (0.15, 0.23) | [7] |

| MCz-BOBO | - | 20.1% | - | (0.13, 0.20) | [7] |

| MCz-BSBS | - | 25.9% | 483 | (0.14, 0.33) | [7] |

| CzoB | DPEPO (20 wt%) | 22.6% | 466 | (0.139, 0.150) | [11] |

| BuCzMeoB | DPEPO (10-20 wt%) | 32.8% | 478 | (0.135, 0.266) | [11] |

| sAc-BAsBP | - | 36.4% | - | - | [8] |

| DOB-2 | - | - | - | - | [1] |

| DOB-3 | - | - | - | - | [1] |

Table 2: Performance of Blue Fluorescent OLEDs with Diphenylfluorene Derivatives

| Host Material | Dopant Material | Luminance Efficiency (cd/A) | Emission Peak (nm) | Voltage (V) | Reference |

| BH-9PA | DSA-Ph | 7.03 | 468 | 7 | [12][13] |

| BH-9PA | BD-6MDPA | 6.60 | 464 | 7 | [12][13] |

Experimental Protocols

The following sections provide generalized yet detailed protocols for the synthesis of diphenylfluorene-based emitters via Suzuki coupling and the subsequent fabrication of OLED devices.

Protocol for Emitter Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize a diphenylfluorene-based emitter.

Materials:

-

Aryl halide (e.g., a bromo-diphenylfluorene derivative)

-

Aryl boronic acid or boronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., XPhos)

-

Anhydrous solvent (e.g., Toluene, THF, Dioxane)[3]

-

Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

-

Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

-

Reactant Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the aryl halide (1.0 eq.), the aryl boronic acid/ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.) in the chosen anhydrous solvent.

-

Catalyst Addition: To the stirred mixture, add the palladium catalyst (0.01-0.05 eq.) and, if necessary, the appropriate ligand.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 12-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel. Further purification can be achieved by recrystallization or sublimation to obtain the high-purity emitter material required for OLED fabrication.[3]

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.

Protocol for Blue OLED Fabrication and Characterization

This protocol outlines the fabrication of a multi-layer small-molecule OLED using thermal evaporation in a high-vacuum environment.[15]

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Hole-Injection Layer (HIL) material (e.g., 2-TNATA)

-

Hole-Transport Layer (HTL) material (e.g., NPB)[15]

-

Host material (e.g., mCP, DPEPO)

-

Diphenylfluorene boronic acid-based blue emitter (dopant)

-

Electron-Transport Layer (ETL) material (e.g., Alq₃)[15]

-

Electron-Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)[15]

-

Cathode material (e.g., Aluminum, Al)[15]

-

High-vacuum thermal evaporation system (<10⁻⁶ Torr) with multiple sources

-

Quartz crystal microbalances for thickness monitoring

-

Substrate cleaning supplies (detergent, DI water, acetone, isopropanol)

-

Oxygen plasma or UV-Ozone cleaner

Procedure:

-

Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol.[16] Dry the substrates thoroughly.

-

Substrate Treatment: Treat the cleaned ITO surface with oxygen plasma or UV-Ozone for 10-20 minutes to increase the work function and remove organic residues.[16]

-

Organic Layer Deposition: Immediately transfer the substrates into the high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers without breaking vacuum. The typical device structure is: ITO / HIL / HTL / Emissive Layer (EML) / ETL / EIL.[15]

-

HIL: Deposit ~30 nm of the HIL material.

-

HTL: Deposit ~40 nm of the HTL material.

-

EML: Co-evaporate the host material and the blue emitter from separate sources. The doping concentration is critical and typically ranges from 1% to 20% by weight. The EML thickness is generally 20-30 nm.[14]

-

ETL: Deposit ~30 nm of the ETL material.

-

EIL: Deposit a thin layer (~1 nm) of LiF.

-

-

Cathode Deposition: Deposit the metal cathode (~100 nm of Al) through a shadow mask to define the active area of the pixels.

-

Encapsulation: To prevent degradation from atmospheric moisture and oxygen, encapsulate the completed device in a nitrogen-filled glovebox using a glass lid and UV-cured epoxy resin.

-

Characterization:

-

Connect the device to a source measure unit.

-

Measure the current density-voltage-luminance (J-V-L) characteristics.

-

Record the electroluminescence (EL) spectrum using a spectrometer to determine the emission peak and calculate the CIE coordinates.

-

Calculate the external quantum efficiency (EQE), power efficiency, and luminance efficiency from the measured data.

-

Visualizations

The following diagrams illustrate key molecular structures, synthetic pathways, and experimental workflows.

Caption: Molecular structure of a blue TADF emitter.

Caption: Workflow for emitter synthesis via Suzuki coupling.

Caption: Diagram of a typical multi-layer OLED device.

Caption: Experimental workflow for OLED fabrication.

References

- 1. Thermally activated delayed fluorescence emitters with a LUMO-extended boron-containing acceptor for high-efficiency and long-lifetime blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advancement in Boron-Based Efficient and Pure Blue Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Recent Advancement in Boron-Based Efficient and Pure Blue Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. media.neliti.com [media.neliti.com]

- 16. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki-Miyaura Reaction with Fluorenyl Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is particularly valuable in pharmaceutical and materials science for the synthesis of biaryl and heterobiaryl structures. Fluorenyl-containing compounds are of significant interest due to their unique photophysical properties and their prevalence in bioactive molecules and organic electronic materials. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura reaction utilizing fluorenyl boronic acids and their derivatives.

The fluorene scaffold, a polycyclic aromatic hydrocarbon, imparts rigidity and unique electronic properties to molecules. The ability to introduce this moiety into various molecular frameworks via the Suzuki-Miyaura reaction opens avenues for the development of novel therapeutics, organic light-emitting diodes (OLEDs), and other advanced materials. This guide offers a comprehensive overview of the experimental setup, optimized reaction conditions, and expected outcomes for the coupling of fluorenyl boronic acids with a range of aryl halides.

Data Presentation

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of various fluorenyl boronic acid derivatives with different aryl halides. These examples showcase the influence of substituents on both coupling partners on the reaction yield.

Table 1: Suzuki-Miyaura Coupling of 2,7-Dibromo-9,9-dihexylfluorene with Various Arylboronic Acids [1]

| Entry | Arylboronic Acid | Product | Yield (%)[1] |

| 1 | Phenylboronic acid | 2,7-Diphenyl-9,9-dihexylfluorene | 92 |

| 2 | 4-Methylphenylboronic acid | 2,7-Bis(4-methylphenyl)-9,9-dihexylfluorene | 95 |

| 3 | 4-Methoxyphenylboronic acid | 2,7-Bis(4-methoxyphenyl)-9,9-dihexylfluorene | 96 |

| 4 | 4-Fluorophenylboronic acid | 2,7-Bis(4-fluorophenyl)-9,9-dihexylfluorene | 89 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2,7-Bis(4-(trifluoromethyl)phenyl)-9,9-dihexylfluorene | 85 |

| 6 | 2-Thienylboronic acid | 2,7-Di(thiophen-2-yl)-9,9-dihexylfluorene | 88 |

Reaction Conditions: 2,7-Dibromo-9,9-dihexylfluorene (1.0 equiv), Arylboronic acid (2.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (4.0 equiv), Toluene/H₂O (4:1), 100 °C, 12 h.

Table 2: Suzuki-Miyaura Coupling of Fluorenyl Boronic Acid Pinacol Ester with Various Aryl Halides

| Entry | Fluorenyl Boronic Acid Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | 91 |

| 2 | 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | 88 |

| 3 | 2-(9,9-Dimethylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O (5:1) | 100 | 16 | 85 |

| 4 | 2-(9,9-Dimethylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1-Chloro-4-(trifluoromethyl)benzene | Buchwald G3 XPhos | K₃PO₄ | Dioxane/H₂O (10:1) | 110 | 24 | 78 |

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of 2,7-Dibromo-9,9-dihexylfluorene with Arylboronic Acids[1]

This protocol describes a typical experimental setup for the double Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2,7-Dibromo-9,9-dihexylfluorene

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-